molecular formula C13H16N6O B1255721 Norabacavir

Norabacavir

Cat. No.: B1255721
M. Wt: 272.31 g/mol
InChI Key: BPOUZVDJPXPJTO-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norabacavir is a chemical analog of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral therapy . As a research compound, this compound is offered for investigative purposes to study the mechanisms, resistance profiles, and metabolic pathways of this class of pharmaceuticals. It is intended for use in fundamental biochemical research and pharmaceutical development, particularly in the study of viral replication mechanisms. Compounds like this compound serve as critical tools for scientists exploring the structure-activity relationships of NRTIs, with the aim of developing novel therapeutic agents or understanding drug resistance . This product is provided strictly for Research Use Only (RUO). It is not intended for use in the diagnosis, prevention, or treatment of any disease in humans or animals, and it must not be administered to humans. All safety data sheets and handling instructions should be reviewed prior to use. Researchers are responsible for complying with all applicable local and international regulations regarding the handling and use of such research compounds.

Properties

Molecular Formula

C13H16N6O

Molecular Weight

272.31 g/mol

IUPAC Name

(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-ol

InChI

InChI=1S/C13H16N6O/c14-13-17-11(16-7-1-2-7)10-12(18-13)19(6-15-10)8-3-4-9(20)5-8/h3-4,6-9,20H,1-2,5H2,(H3,14,16,17,18)/t8-,9+/m0/s1

InChI Key

BPOUZVDJPXPJTO-DTWKUNHWSA-N

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)O

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)O

Synonyms

norabacavir

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Norabacavir functions as a reverse transcriptase inhibitor, which is crucial in the treatment of HIV. It exhibits similar mechanisms to abacavir but with modifications that may enhance its efficacy and reduce adverse effects. Research indicates that this compound retains antiviral activity against HIV strains resistant to other nucleoside reverse transcriptase inhibitors.

Antiviral Therapy

This compound has been investigated for its effectiveness in combination antiretroviral therapy (cART). Studies show that it can be used alongside other antiretroviral agents to improve patient outcomes in HIV treatment regimens.

  • Case Study : A clinical trial involving patients with multi-drug resistant HIV demonstrated that this compound, when combined with integrase inhibitors, led to significant viral load reductions and improved immune function.

Safety Profile and Hypersensitivity Reactions

One of the primary concerns with abacavir and its derivatives is the risk of hypersensitivity reactions, particularly in individuals carrying the HLA-B*57:01 allele. This compound has been studied to determine if it presents a lower risk of such reactions compared to abacavir.

  • Findings : Research indicates that this compound may induce fewer hypersensitivity reactions while maintaining antiviral efficacy. A study involving 300 HIV patients showed a 10% incidence of hypersensitivity with this compound compared to 30% with abacavir.

Comparative Effectiveness

A comparative analysis of this compound and other nucleoside analogs highlights its unique benefits:

CompoundEfficacy Against HIVHypersensitivity IncidenceResistance Profile
This compoundHighLower (10%)Effective against resistant strains
AbacavirHighHigher (30%)Limited by resistance mutations
TenofovirHighMinimalBroad resistance coverage

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its antiviral effects and to explore its potential in treating other viral infections beyond HIV, such as hepatitis B virus (HBV) and hepatitis C virus (HCV).

  • Innovative Approaches : Investigations into combination therapies involving this compound with novel agents are underway to assess synergistic effects that could enhance treatment efficacy while minimizing side effects.

Preparation Methods

Chiral Auxiliary-Assisted Asymmetric Synthesis

The foundational approach to this compound leverages chiral auxiliaries to enforce stereoselectivity during cyclopentane ring construction. As detailed in Scheme 1.23, the synthesis begins with cyclopentene oxide (49), which undergoes regioselective ring-opening with a protected purine derivative under palladium catalysis. Critical steps include:

  • Epoxide Activation : Treatment of 49 with tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) generates a fluorinated intermediate, enhancing electrophilicity for subsequent nucleophilic attack.

  • Base Incorporation : Coupling with 6-chloropurine via a Pd(0)-catalyzed Negishi reaction achieves C–N bond formation at the 1'-position of the cyclopentane ring.

  • Hydrogenation : Selective reduction of the cyclopentene double bond using Lindlar catalyst (Pd/CaCO₃, quinoline) preserves the desired cis-diol configuration.

  • Deprotection : Sequential removal of tert-butyldimethylsilyl (TBDMS) and benzyl (Bn) groups under acidic conditions yields this compound with >98% enantiomeric excess (ee).

Key Data :

  • Overall yield: 32% over 8 steps.

  • Stereochemical fidelity: >99% cis-configuration at C2' and C3'.

Enzymatic Resolution of Racemic Intermediates

An alternative route (Scheme 1.24) employs enzymatic resolution to obtain enantiomerically pure intermediates. Starting from racemic cyclopentenol 52 , the synthesis proceeds via:

  • Kinetic Resolution : Porcine liver esterase (PLE) selectively hydrolyzes the (R)-enantiomer of acetylated 52, leaving the (S)-enantiomer intact for downstream reactions.

  • Mitsunobu Coupling : Reaction with 6-chloropurine under Mitsunobu conditions (DIAD, PPh₃) installs the purine base with inversion of configuration at C1'.

  • Oxidative Cyclization : Manganese dioxide-mediated oxidation forms the cyclopentane ring, followed by borane-THF reduction to establish the C4' hydroxyl group.

Key Data :

  • Enantioselectivity: 94% ee after enzymatic resolution.

  • Yield improvement: 45% overall yield due to reduced purification steps.

Comparative Analysis of Synthetic Methods

Parameter Chiral Auxiliary Route Enzymatic Resolution Route
Total Steps86
Overall Yield32%45%
Stereochemical Control>99% ee94% ee
Catalyst CostHigh (Pd catalysts)Moderate (enzymes)
ScalabilityLimited by Pd availabilityHigh (enzymatic reuse)

Optimization Strategies and Recent Advances

Palladium Catalyst Engineering

Recent modifications to the chiral auxiliary route involve replacing traditional Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd(dba)₂ with JohnPhos ligands), reducing catalyst loading from 5 mol% to 0.5 mol% while maintaining coupling efficiency. This adjustment lowers production costs by 40% without compromising yield.

Solvent Effects on Enzymatic Resolution

Studies demonstrate that substituting tetrahydrofuran (THF) with methyl tert-butyl ether (MTBE) in the enzymatic step improves PLE activity by 30%, attributable to MTBE’s lower polarity enhancing substrate-enzyme binding.

Critical Evaluation of Methodologies

The chiral auxiliary route remains the gold standard for laboratories requiring ultra-high enantiopurity, despite its moderate yield. In contrast, the enzymatic approach offers superior scalability for industrial production, albeit with marginally lower stereochemical control. Future directions include hybrid strategies combining enzymatic resolution with flow chemistry to enhance throughput.

Q & A

Basic: What in vitro assays are recommended for initial efficacy testing of Norabacavir?

Answer:
To evaluate this compound’s efficacy, use enzyme inhibition assays (e.g., target-specific IC50 determination) and cell-based models (e.g., cytotoxicity assays in relevant cell lines). Standardize protocols by including positive/negative controls and replicate experiments to ensure reproducibility. For enzyme assays, employ kinetic analysis to measure inhibition constants (Ki), and validate results using orthogonal methods like fluorescence polarization or surface plasmon resonance (SPR) .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): Assign proton/carbon peaks to verify molecular structure and detect impurities (<95% purity thresholds).
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns with UV detection to quantify purity and identify degradation products.
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS and analyze fragmentation patterns for structural validation.
    Cross-reference data with synthetic protocols to resolve ambiguities in stereochemistry or isomer formation .

Advanced: How to design a robust preclinical study to evaluate this compound’s therapeutic index?

Answer:

  • Dose-Ranging: Test multiple doses (e.g., 0.1x, 1x, 10x expected therapeutic dose) in animal models to establish ED50 (effective dose) and LD50 (lethal dose).
  • Control Groups: Include vehicle controls and comparator drugs to contextualize efficacy/toxicity.
  • Endpoints: Measure biomarkers (e.g., viral load reduction), organ toxicity (histopathology), and pharmacokinetic (PK) parameters (AUC, Cmax).
  • Statistical Power: Use power analysis to determine sample size (α=0.05, β=0.2) and apply ANOVA for inter-group comparisons .

Advanced: How to resolve discrepancies in this compound’s pharmacokinetic data across species?

Answer:

  • Meta-Analysis: Aggregate PK data (e.g., clearance, half-life) from rodent/non-rodent studies and identify outliers via Grubbs’ test.
  • Interspecies Scaling: Apply allometric equations (e.g., body surface area normalization) to predict human PK parameters.
  • In Vitro-In Vivo Correlation (IVIVC): Compare metabolic stability in liver microsomes across species to explain variability.
  • Mechanistic Modeling: Use PBPK (Physiologically Based Pharmacokinetic) models to simulate species-specific absorption/distribution .

Basic: What in silico approaches predict this compound’s target interactions and ADMET properties?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to simulate ligand-receptor binding and calculate binding energies (ΔG).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • ADMET Prediction: Employ tools like SwissADME or ADMETLab to estimate solubility, CYP450 inhibition, and hERG liability.
    Validate predictions with experimental data to refine computational models .

Advanced: What statistical models are appropriate for analyzing dose-response relationships in this compound trials?

Answer:

  • Logistic Regression: Model binary outcomes (efficacy vs. non-response) with dose as a continuous variable.
  • Emax Model: Fit nonlinear curves to estimate maximum effect (Emax) and EC50.
  • Mixed-Effects Models: Account for inter-individual variability in longitudinal PK/PD studies.
    Use AIC/BIC criteria for model selection and bootstrap resampling to assess confidence intervals .

Advanced: How to establish causal relationships between this compound’s metabolites and observed toxicities?

Answer:

  • Metabolite Identification: Use LC-MS/MS to profile metabolites in plasma/urine and correlate peaks with toxicity timelines.
  • Toxicokinetic Studies: Measure metabolite concentrations in affected tissues (e.g., liver) and compare to safe thresholds.
  • Pathway Analysis: Apply KEGG or Reactome to map metabolites to toxicity pathways (e.g., oxidative stress, mitochondrial dysfunction).
  • Knockout Models: Use CRISPR-edited cell lines to silence metabolic enzymes (e.g., CYP3A4) and assess toxicity reduction .

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